N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine
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Overview
Description
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine: is a chemical compound that belongs to the class of Boc-protected amines The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 2-(difluoromethyl)-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc protection reactions .
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or a deep eutectic solvent like choline chloride/p-toluenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used.
Deprotection Reactions: Acidic reagents such as TFA or deep eutectic solvents are commonly used.
Major Products Formed:
Substitution Reactions: The major products are typically amides or other substituted derivatives.
Deprotection Reactions: The major product is the free amine, 2-(difluoromethyl)-5-fluoropyridin-4-amine.
Scientific Research Applications
N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, depending on the specific application .
Comparison with Similar Compounds
N-Boc-2,3-dihydro-1H-pyrrole: Another Boc-protected amine with similar protective properties.
N-Boc-2-(2,6-dimethylphenoxy)-1-methylethylamine: A compound with a similar Boc-protected amine structure.
Uniqueness: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluoropyridinyl groups, which can impart distinct chemical and biological properties compared to other Boc-protected amines.
Properties
Molecular Formula |
C11H13F3N2O2 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)-5-fluoropyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c1-11(2,3)18-10(17)16-7-4-8(9(13)14)15-5-6(7)12/h4-5,9H,1-3H3,(H,15,16,17) |
InChI Key |
NBMRSPQQQWMIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(F)F |
Origin of Product |
United States |
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